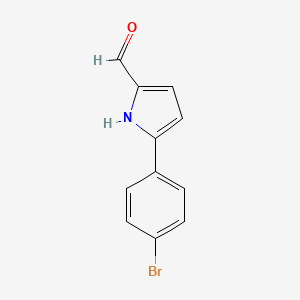

5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde

Description

5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound featuring a pyrrole core substituted with a carbaldehyde group at position 2 and a 4-bromophenyl group at position 5.

Properties

Molecular Formula |

C11H8BrNO |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

5-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C11H8BrNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-14)13-11/h1-7,13H |

InChI Key |

OGDNRESKMRSZBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(N2)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a double chlorination of a pyrrolidine substrate followed by base-induced formation of both an imine and a nitrile oxide functionality can lead to the desired pyrrole structure . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, are commonly employed.

Major Products:

Oxidation: 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 5-(4-Bromophenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrroles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde is used as a building block in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .

Biology and Medicine: Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require stable aromatic compounds .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aromatic and functional groups. The bromophenyl group can enhance binding affinity to certain targets, while the formyl group can participate in hydrogen bonding or other interactions .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table compares 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde with structurally related pyrrole-2-carbaldehyde derivatives from :

| Compound Name | Substituent at Position 5 | Melting Point (°C) | Yield (%) | Elemental Analysis (C/H/N) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 4-Bromophenyl | Not reported | Not given | Not reported | Bromine enhances lipophilicity |

| 4a: 5-(3-Oxo-3-phenylprop-1-ynyl)-1H-pyrrole | Phenyl-propargyl ketone | 197–199 | 77 | C:75.33%; H:4.06%; N:6.27% | Acetylenic ketone substituent |

| 4b: 5-[3-(Furan-2-yl)-3-oxoprop-1-ynyl] | Furan-propargyl ketone | 168–170 | 87 | C:67.61%; H:3.31%; N:6.57% | Furan ring introduces π-conjugation |

| 4c: 5-[3-Oxo-3-(thiophen-2-yl)prop-1-ynyl] | Thiophene-propargyl ketone | 185 | 75 | C:62.87%; H:3.08%; N:6.11%; S:13.99% | Thiophene enhances electron delocalization |

| 4d: 1-Ethyl-5-(3-oxo-3-phenylprop-1-ynyl) | Ethyl + phenyl-propargyl | 84–86 | 84 | C:76.48%; H:5.21%; N:5.57% | N-ethyl group reduces polarity |

Key Observations :

- The bromophenyl group in the target compound likely increases molecular weight and lipophilicity compared to substituents like furan or thiophene.

- Melting points vary significantly: Bulky substituents (e.g., phenyl-propargyl in 4a) lead to higher melting points, while N-alkylation (4d) reduces crystallinity .

Anti-inflammatory Activity:

- Oxadiazole Derivatives : Compounds with 4-bromophenyl groups, such as 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-on (IIIa), exhibit 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . The bromophenyl moiety may enhance target binding via hydrophobic interactions.

- Pyrrole Derivatives : While direct data for the target compound are unavailable, structurally similar pyrrole-2-carbaldehydes with electron-withdrawing groups (e.g., carbaldehyde) often show bioactivity. For example, pyridazin-3(2H)-one derivatives with 4-bromophenyl groups act as FPR2 agonists, activating calcium mobilization in neutrophils .

Antioxidant and Cytotoxicity:

- Toxicity : Bromophenyl-containing oxadiazoles (e.g., IIIa and IIIb) show lower severity indices (SI = 0.75–0.83) than indomethacin (SI = 2.67), suggesting reduced toxicity .

Halogen Substituent Effects

- Bromine vs. Chlorine : 5-(4-Chlorophenyl)-1-vinyl-1H-pyrrole-2-carbaldehyde (CAS: 1693712-11-6) shares structural similarity but replaces bromine with chlorine. Chlorine’s smaller atomic radius and lower hydrophobicity may reduce binding affinity compared to bromine, as seen in oxadiazole derivatives where bromophenyl groups confer higher activity .

- Methoxy vs.

Biological Activity

5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring with a 4-bromophenyl substituent and an aldehyde group at the second position. The molecular formula is with a molecular weight of approximately 232.09 g/mol.

Synthesis Methods

Various synthetic routes have been developed for this compound, including:

- Paal-Knorr Reaction : This method involves the condensation of a 1,4-dicarbonyl compound with an amine.

- Vilsmeier-Haack Reaction : A common approach to introduce the aldehyde functionality onto the pyrrole ring.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the areas of anticancer, antibacterial, and enzyme inhibition.

Anticancer Activity

Research indicates that pyrrole derivatives can inhibit the MDM2-p53 interaction, which is crucial in cancer biology. For example, studies have shown that similar compounds effectively reduce tumor cell proliferation by inducing apoptosis through p53 pathway activation .

Table 1: Summary of Anticancer Activities of Pyrrole Derivatives

| Compound | Mechanism of Action | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MDM2-p53 Inhibition | TBD | |

| 1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrole | Apoptosis Induction | 12.5 | |

| Diaryl-pyrrole derivatives | Cell Cycle Arrest | 15.0 |

Antibacterial Activity

The compound has shown promising antibacterial properties against various bacterial strains. Its structure allows it to interact with bacterial cell membranes, leading to cell lysis.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.125 | |

| Escherichia coli | 0.5 |

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

- Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism. This inhibition suggests potential applications in pharmacology for modulating drug interactions.

- Binding Affinity Studies : Investigations into the binding affinities reveal that the bromine atom enhances the compound's reactivity, allowing for effective interactions with target proteins involved in cancer and bacterial infections.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Animal Models : In vivo experiments showed reduced tumor size in mice treated with this compound compared to control groups, reinforcing its potential as an anticancer agent.

- Toxicity Assessments : Toxicological evaluations indicated low toxicity levels in mammalian cells, suggesting a favorable safety profile for future therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.